molecular formula C22H30N2O6 B589595 N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin CAS No. 1329474-59-0

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin

Cat. No.: B589595
CAS No.: 1329474-59-0
M. Wt: 418.49
InChI Key: YJFHNQFEMPASRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This reaction typically takes place at room temperature and can be carried out in various solvents, including methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

Scientific Research Applications

N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of amino groups through the formation of Boc-protected intermediates. This protection prevents unwanted side reactions during synthetic transformations, allowing for selective modification of other functional groups. The Boc group can be selectively removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O6/c1-14(25)23-11-10-15-13-24(19(26)29-21(2,3)4)18-9-8-16(12-17(15)18)28-20(27)30-22(5,6)7/h8-9,12-13H,10-11H2,1-7H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQMPLGGLYQKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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